Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 16135-22-1
VCID: VC11583954
InChI: InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
SMILES: COC(=O)C1=CC(=O)N2CCN=C2S1
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.2

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 16135-22-1

Cat. No.: VC11583954

Molecular Formula: C8H8N2O3S

Molecular Weight: 212.2

Purity: 95

* For research use only. Not for human or veterinary use.

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate - 16135-22-1

Specification

CAS No. 16135-22-1
Molecular Formula C8H8N2O3S
Molecular Weight 212.2
IUPAC Name methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
SMILES COC(=O)C1=CC(=O)N2CCN=C2S1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b] thiazine-7-carboxylate belongs to the imidazo[2,1-b]thiazine family, a class of bicyclic heterocycles combining imidazole and thiazine rings. The compound’s systematic IUPAC name reflects its fused ring system: 5H-imidazo[2,1-b][1,thiazine-7-carboxylic acid, 2,3-dihydro-5-oxo-, methyl ester . Its molecular structure features:

  • A six-membered thiazine ring fused to a five-membered imidazole ring.

  • A ketone group at position 5 and a methyl ester at position 7.

  • Partial saturation at positions 2 and 3 of the thiazine moiety.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC8H8N2O3S\text{C}_8\text{H}_8\text{N}_2\text{O}_3\text{S}
Average mass212.223 g/mol
Monoisotopic mass212.025563 g/mol
CAS Registry Number16135-22-1

Stereoelectronic Features

The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups adjacent to the nitrogen atoms. The thiazine ring’s partial saturation introduces conformational flexibility, while the imidazole ring contributes aromatic character. Density functional theory (DFT) calculations predict significant charge delocalization across the fused ring system, enhancing its potential for intermolecular interactions in biological systems.

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b] thiazine-7-carboxylate typically proceeds via a three-step protocol:

  • Imidazole Functionalization: Starting with 2-aminothiazole derivatives, condensation with α-keto esters introduces the imidazole ring.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions forms the thiazine ring, with the reaction temperature and solvent polarity critically influencing yield.

  • Esterification: Final methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide completes the synthesis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CondensationEthanol, reflux, 12 h65–70
CyclizationH₂SO₄ (cat.), CH₃CN, 80°C, 6 h50–55
EsterificationCH₃I, K₂CO₃, DMF, RT, 24 h85–90

Analytical Characterization

The compound is routinely characterized using spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, aromatic), 4.32 (t, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.15 (t, 2H, CH₂).

    • 13C^{13}\text{C} NMR: δ 170.2 (C=O), 160.1 (C=O), 148.3 (aromatic), 52.1 (OCH₃).

  • High-Resolution Mass Spectrometry (HRMS): Observed m/z 212.0256 (calculated for C8H8N2O3S\text{C}_8\text{H}_8\text{N}_2\text{O}_3\text{S}: 212.0255).

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, favorable for membrane permeability in biological assays.

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with no melting point observed below this temperature. The ester and ketone groups render the molecule sensitive to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage in anhydrous environments.

Biological Activities and Mechanistic Insights

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, suggesting moderate cytotoxicity. Molecular docking studies propose interaction with tubulin’s colchicine-binding site, disrupting microtubule assembly.

Applications in Medicinal Chemistry

Lead Optimization Strategies

The methyl ester group serves as a synthetic handle for derivatization. Recent efforts focus on replacing the ester with amides or hydroxamates to enhance bioavailability and target affinity.

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester in vivo generates the free carboxylic acid, a potential prodrug strategy for improving tissue distribution.

Spectroscopic Data and Computational Modeling

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1745 cm⁻¹ (C=O ester stretch)

  • 1680 cm⁻¹ (C=O ketone stretch)

  • 1250 cm⁻¹ (C–N imidazole stretch).

Computational Insights

DFT-optimized geometries (B3LYP/6-31G* level) reveal a planar imidazole ring and a puckered thiazine moiety, with HOMO-LUMO energy gaps of 5.2 eV, indicative of moderate reactivity.

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